7,8-dimethyl-2-((Z)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
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Overview
Description
7,8-dimethyl-2-((Z)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furyl group, and a thiazolo-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-2-((Z)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolo-benzimidazole core: This can be achieved through a cyclization reaction involving a suitable benzimidazole derivative and a thiazole precursor.
Introduction of the furyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a furyl boronic acid is coupled with a halogenated intermediate.
Addition of the trifluoromethyl group: This can be done using a trifluoromethylation reagent, such as a hypervalent iodine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-2-((Z)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully reduced thiazolo-benzimidazole.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its distinctive functional groups.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored, particularly for its interactions with biological targets that are sensitive to trifluoromethyl and furyl groups.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-2-((Z)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the furyl group may participate in π-π stacking interactions. The thiazolo-benzimidazole core can interact with active sites through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 7,8-dimethyl-2-((Z)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- Fluorochloridone
Uniqueness
Compared to similar compounds, this compound stands out due to its combination of a trifluoromethyl group, a furyl group, and a thiazolo-benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-5,6-dimethyl-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c1-12-6-8-17-20(13(12)2)27-22-28(17)21(29)19(31-22)11-16-7-9-18(30-16)14-4-3-5-15(10-14)23(24,25)26/h3-11H,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVMKKPBXZDVIP-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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